Welcome to the BenchChem Online Store!
molecular formula C14H11NO4 B7962271 Methyl 3-(2-nitrophenyl)benzoate

Methyl 3-(2-nitrophenyl)benzoate

Cat. No. B7962271
M. Wt: 257.24 g/mol
InChI Key: KQIMJLBUUHZYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05824691

Procedure details

4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole (1.7 g) was heated to reflux for 19 hours in 95% methanolic sulfuric acid (28.7 ml) (prepared by mixing methanol (15 ml), concentrated sulfuric acid (1.15 ml), and water (1.44 ml) and bringing the total volume to 28.7 ml with additional methanol). After cooling, the solution was concentrated to ca. 7 ml and poured into ether (60 ml). The ethereal solution was washed with aqueous potassium carbonate solution and brine,then dried over magnesium sulfate and concentrated in vacuo to yield methyl 3-(2-nitrophenyl)benzoate as a yellow solid.
Name
4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)[CH2:6][O:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[N+:19]([O-:21])=[O:20])[CH:8]=2)=N1.C[OH:24].O>S(=O)(=O)(O)O>[N+:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:4]([O:5][CH3:6])=[O:24])([O-:21])=[O:20]

Inputs

Step One
Name
4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole
Quantity
1.7 g
Type
reactant
Smiles
CC1(N=C(OC1)C1=CC(=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
1.44 mL
Type
reactant
Smiles
O
Name
Quantity
1.15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
28.7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to ca. 7 ml
ADDITION
Type
ADDITION
Details
poured into ether (60 ml)
WASH
Type
WASH
Details
The ethereal solution was washed with aqueous potassium carbonate solution and brine,then
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.